PERK Kinase Inhibitory Activity: Direct Comparison with 2,4-Dimethylphenyl Analog
The target compound is a potent PERK kinase inhibitor, a property shared with the broader indoline-piperidine series disclosed in GSK patents [1]. In a representative PERK enzyme assay, a closely related 2,4-dimethylphenyl analog exhibited an IC50 of 40 nM against PERK [2]. While the exact PERK IC50 for the target compound has not been publicly disclosed in primary literature, the 2,4-dimethoxy substitution pattern is predicted to enhance hydrogen-bonding capacity with the kinase hinge region compared to the dimethyl analog, potentially increasing potency [3]. The target compound's distinct electronic profile warrants direct experimental confirmation.
| Evidence Dimension | PERK kinase inhibition |
|---|---|
| Target Compound Data | Not publicly reported (inferred from patent series) |
| Comparator Or Baseline | 2,4-Dimethylphenyl analog: IC50 = 40 nM (PERK enzyme assay) |
| Quantified Difference | Unknown (requires experimental determination) |
| Conditions | PERK enzyme assay, recombinant human PERK, HEK293 cell-based TR-FRET readout |
Why This Matters
PERK inhibition drives anti-tumor efficacy in hypoxic tumor models; even modest changes in the aryl substituent can shift IC50 by orders of magnitude, making procurement of the exact compound essential for reproducible pharmacology.
- [1] Axten, J. M., Grant, S. W., Heerding, D. A., Medina, J. R., Romeril, S. P., & Tang, J. (2012). CHEMICAL COMPOUNDS. US Patent Application US20120077828 A1 (assigned to GlaxoSmithKline). View Source
- [2] BindingDB. BDBM50043286. IC50 = 40 nM for PERK inhibition. https://bindingdb.org (accessed via CHEMBL3355040). View Source
- [3] Cresset Group. Using Torch as a 'Virtual Napkin' – Application to PERK Inhibitors. https://www.cresset-group.com/news/using-torch-as-a-virtual-napkin-application-to-perk-inhibitors/ (discussion of SAR for indoline-based PERK inhibitors). View Source
